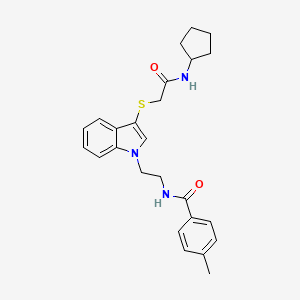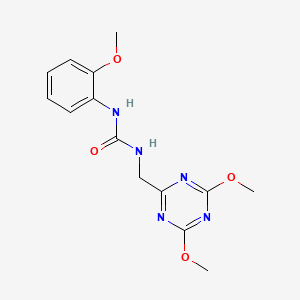
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis and lupus.
Wirkmechanismus
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines and growth factors. By blocking TYK2, 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide can reduce the production of inflammatory cytokines and prevent immune cells from attacking healthy tissues.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide is its specificity for the TYK2 enzyme, which may reduce the risk of off-target effects. However, the long-term safety and efficacy of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide in humans is still unknown, and further studies are needed to determine its potential as a treatment for autoimmune diseases.
Zukünftige Richtungen
Future studies on 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide could focus on its potential as a treatment for other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, studies could investigate the safety and efficacy of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide in clinical trials, as well as its potential for combination therapy with other immunomodulatory agents. Finally, studies could investigate the mechanism of action of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide in more detail, including its effects on specific cytokine signaling pathways.
Synthesemethoden
The synthesis of 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-bromobenzaldehyde with cyclopentanone to form 3-bromocyclopent-2-enone. This intermediate is then reacted with 2-methylpyridine-3-carboxylic acid in the presence of a coupling agent to form the desired product.
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide has been the subject of several preclinical studies investigating its potential as a treatment for autoimmune diseases. In a mouse model of psoriasis, 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide was shown to significantly reduce skin inflammation and improve skin pathology. In a mouse model of lupus, 6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide was able to prevent the development of autoantibodies and reduce kidney inflammation.
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-16(18(24)23-19(12-21)9-2-3-10-19)7-8-17(22-13)14-5-4-6-15(20)11-14/h4-8,11H,2-3,9-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXCEQOCRMUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-bromophenyl)-N-(1-cyanocyclopentyl)-2-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)

![8-(Ethylsulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2465958.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2465959.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2465960.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2465964.png)

![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)
